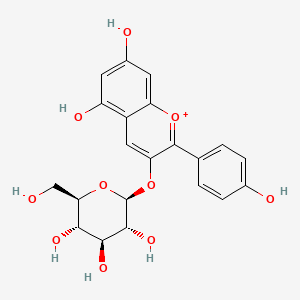

Pelargonidin 3-glucoside ion

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pelargonidin 3-glucoside ion is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables, particularly strawberries, raspberries, and red radishes . It is responsible for the vibrant red to orange coloration in these plants. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and anti-diabetic effects .

准备方法

Synthetic Routes and Reaction Conditions: Pelargonidin 3-glucoside ion can be synthesized through enzymatic reactions where pelargonidin is glycosylated using glucose. The reaction typically involves the use of glycosyltransferase enzymes that facilitate the attachment of glucose to the pelargonidin molecule .

Industrial Production Methods: Industrial production of pelargonidin 3-glucoside often involves extraction from natural sources such as strawberries. The process includes freeze-drying the strawberries, followed by alcohol extraction, concentration, and purification using high-speed counter-current chromatography. This method can yield high-purity pelargonidin 3-glucoside .

化学反应分析

Types of Reactions: Pelargonidin 3-glucoside ion undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert pelargonidin 3-glucoside into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of acetylated or methylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of pelargonidin 3-glucoside.

Substitution: Acetylated or methylated derivatives.

科学研究应用

Pelargonidin 3-glucoside ion has a wide range of applications in scientific research:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.

Industry: Utilized in the food industry as a natural colorant and in cosmetics for its skin-protective effects.

作用机制

Pelargonidin 3-glucoside ion exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.

Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

相似化合物的比较

Pelargonidin 3-glucoside ion is compared with other anthocyanins such as cyanidin, delphinidin, and malvidin:

Cyanidin: Found in higher concentrations in fruits like blackberries and cherries.

Delphinidin: Predominantly found in blueberries and has a higher degree of hydroxylation, contributing to its blue color.

Malvidin: Common in grapes and red wine, known for its stability and intense color.

This compound is unique due to its specific glycosylation, which influences its solubility, stability, and bioavailability .

常见问题

Basic Research Questions

Q. What are the standard methods for identifying and quantifying pelargonidin 3-glucoside in plant extracts?

- Methodology : Pelargonidin 3-glucoside is typically identified using HPLC-DAD-MS with UV-Vis detection at 525 nm and mass spectrometry in positive ion mode. Key parameters include:

-

Chromatographic separation : Reverse-phase C18 columns (e.g., Dionex Acclaim® C18 RSLC) with gradients of acetonitrile/water containing 0.1–0.5% formic acid .

-

Mass spectral data : Molecular ion [M⁺] at m/z 433.1 and fragment ions at m/z 271 (aglycone pelargonidin) .

-

Quantification : External calibration with authentic standards (e.g., Sigma-Aldrich) validated via linearity (R² > 0.99) and spike-recovery tests (85–110%) .

Table 1 : HPLC Conditions for Pelargonidin 3-Glucoside Analysis

Column Mobile Phase Detection (nm) Retention Time (min) Source C18 RSLC Acetonitrile/0.1% FA 540 ~36.4 C18 Acetonitrile/0.5% NH₄OH 525 ~33.0

Q. How does pelargonidin 3-glucoside stability influence experimental design?

- Key factors :

- Storage : Long-term stability requires storage at -20°C in amber vials to prevent degradation by light and heat .

- pH sensitivity : Anthocyanins degrade rapidly in neutral/alkaline conditions; experiments should use acidic buffers (pH 1–3) .

- Interfering enzymes : Include EDTA in extraction buffers to inhibit endogenous β-glucosidases .

Q. What are the primary sources of pelargonidin 3-glucoside in natural products?

- Plant sources : Strawberries, red raspberries, and scarlet carnations are rich sources. Identification requires cross-validation with taxonomic databases and comparison to authenticated reference materials .

Advanced Research Questions

Q. How can researchers resolve ambiguities in distinguishing pelargonidin 3-glucoside from acylated or diglycosylated derivatives?

- Analytical strategies :

- MS/MS fragmentation : Acylated derivatives (e.g., pelargonidin 3-O-(p-coumaroyl) glucoside) show fragment ions corresponding to acyl groups (e.g., m/z 146 for coumaroyl loss), absent in non-acylated forms .

- Retention time (RT) : On C18 columns, triglycosides elute earlier than diglycosides (e.g., pelargonidin 3-rutinoside RT = 35.6 min vs. 3-glucoside RT = 36.4 min) .

Q. What mechanisms underlie pelargonidin 3-glucoside’s bioactivity, and how can they be experimentally validated?

- Antioxidant assays : Use DPPH/ABTS radical scavenging and FRAP assays. Note that pelargonidin 3-glucoside may show weak correlations with FRAP due to its specific redox potential .

- Cell-based models : For anti-inflammatory or antidiabetic studies, use dose-response curves in RAW 264.7 macrophages or HepG2 cells, with quercetin as a positive control .

- Limitations : Bioactivity is concentration-dependent and may be masked by matrix effects in crude extracts; purify via solid-phase extraction (C18 cartridges) .

Q. How do contradictory data on pelargonidin 3-glucoside’s antioxidant activity arise, and how should they be interpreted?

- Case study : PCA analysis in some studies shows no correlation between pelargonidin 3-glucoside and FRAP activity, unlike DPPH/ABTS .

- Root causes :

- pH dependency : FRAP assay operates at pH 3.6, altering anthocyanin stability.

- Interference : Co-eluting phenolics (e.g., ellagic acid) may dominate antioxidant signals .

Q. What advanced computational tools assist in predicting pelargonidin 3-glucoside’s interactions with biological targets?

属性

CAS 编号 |

47684-27-5 |

|---|---|

分子式 |

C21H21O10+ |

分子量 |

433.4 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17-,18+,19-,21-/m1/s1 |

InChI 键 |

ABVCUBUIXWJYSE-GQUPQBGVSA-O |

SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

手性 SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

同义词 |

callistephin pelargonidin 3-glucoside pelargonidin-3-glucopyranoside pelargonidin-3-glucoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。